3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine
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Description
- "3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine" is a compound related to the 1,2,4-triazole family. This family of compounds is known for its diverse pharmacological activities and significance in medicinal chemistry.
Synthesis Analysis
- The synthesis of similar 1,2,4-triazole derivatives typically involves the reaction of triazole compounds with different aldehydes or ketones. For example, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine was synthesized by reacting with 2,4-dichlorobenzaldehyde (Hu et al., 2010).
Molecular Structure Analysis
- The molecular structure of 1,2,4-triazole derivatives is characterized by single-crystal X-ray diffraction techniques. These structures often crystallize in various systems like triclinic or monoclinic and form different space groups (Hu et al., 2010), (叶姣 et al., 2015).
Chemical Reactions and Properties
- 1,2,4-Triazole derivatives typically exhibit varied reactivity towards different chemical agents. For instance, their reaction with secondary amines leads to the formation of salts (И. Л. Шегал & И. Я. Постовский, 2013).
Physical Properties Analysis
- The physical properties of these compounds, like melting points and densities, are determined using techniques like capillary method and X-ray diffraction. The structure often influences these properties, such as intermolecular hydrogen bonding (Hwang et al., 2006).
Chemical Properties Analysis
- The chemical properties of 1,2,4-triazole derivatives are characterized by their reactivity with various reagents, forming different chemical bonds and structures. They often exhibit extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and reactivity (Hwang et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and antimicrobial activities of 1,2,4-triazole derivatives have been explored, revealing the potential for these compounds to possess good to moderate activities against various microorganisms. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating some of these compounds' effectiveness against test microorganisms (Bektaş et al., 2010).
Antimicrobial Applications
The antimicrobial potential of 1,2,4-triazole derivatives indicates their usefulness in developing new antimicrobial agents. The study by Bektaş et al. highlights the synthesis of several derivatives and their screening for antimicrobial activities, suggesting the importance of the 1,2,4-triazole moiety in bioactive compounds.
Coordination Chemistry
Research into the coordination geometries of bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes with transition metals has provided insights into their structural properties and potential applications in material science and catalysis. McCarrick et al. (2000) examined complexes of divalent ions like Fe, Co, Ni, and Zn, crystallizing these structures to understand the coordination behavior of the triazole ligand (McCarrick et al., 2000).
Molecular Structure Analysis
The crystal structure and Hirshfeld surface analysis of alkyl-substituted N,4-diphenyl thiazole-2-amines have been studied, offering insights into the molecular arrangements, hydrogen bonding, and intermolecular interactions of triazole derivatives. Such studies contribute to the understanding of the chemical and physical properties of these compounds, which could be relevant for designing materials with specific characteristics (Nadaf et al., 2019).
Corrosion Inhibition
Triazole derivatives have also been evaluated for their corrosion inhibition efficiency on metals in acidic media. Chaitra et al. (2015) conducted a study on the thermodynamic, electrochemical, and quantum chemical evaluation of some triazole Schiff bases as mild steel corrosion inhibitors, highlighting their potential in protecting metals from corrosion (Chaitra et al., 2015).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOSRQSCKITQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
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